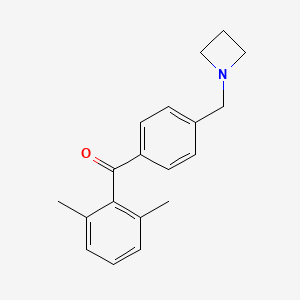

4'-Azetidinomethyl-2,6-dimethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Azetidinomethyl-2,6-dimethylbenzophenone is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.4 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-2,6-dimethylbenzophenone typically involves the reaction of 2,6-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 4’-Azetidinomethyl-2,6-dimethylbenzophenone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Azetidinomethyl-2,6-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The azetidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of 4'-azetidinomethyl-2,6-dimethylbenzophenone as an anticancer agent. Its structure allows it to interact with biological targets effectively, leading to apoptosis in cancer cells. For instance, compounds derived from benzophenone have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and HepG2 cells .

Drug Delivery Systems : The compound's ability to form complexes with metal ions through Click chemistry enhances its application in drug delivery systems. This method allows for the development of biocompatible drug carriers that can release therapeutic agents in a controlled manner .

Materials Science

Photostabilizers : In polymer chemistry, this compound is utilized as a photostabilizer. Its ability to absorb UV light helps protect materials from degradation caused by sunlight exposure. This application is crucial for enhancing the longevity and durability of plastics and coatings used in outdoor environments .

Synthesis of Nanomaterials : The compound plays a role in the synthesis of nanomaterials through phenolic-enabled nanotechnology. Its unique reactivity allows for the engineering of nanoparticles with specific sizes and functionalities, which are applicable in various fields including biosensing and bioimaging .

Photochemistry

UV Absorption Properties : The compound exhibits strong UV absorption characteristics, making it suitable for use in sunscreens and other cosmetic products. Its effectiveness in blocking harmful UV radiation contributes to skin protection strategies .

Case Studies

Mécanisme D'action

The mechanism of action of 4’-Azetidinomethyl-2,6-dimethylbenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4’-Piperidinomethyl-2,6-dimethylbenzophenone

- 4’-Morpholinomethyl-2,6-dimethylbenzophenone

- 4’-Pyrrolidinomethyl-2,6-dimethylbenzophenone

Uniqueness

4’-Azetidinomethyl-2,6-dimethylbenzophenone is unique due to its azetidine moiety, which imparts distinct chemical and biological properties compared to similar compounds with different nitrogen-containing rings.

Activité Biologique

4'-Azetidinomethyl-2,6-dimethylbenzophenone is a compound with the molecular formula C19H21NO, characterized by the presence of an azetidine ring attached to a benzophenone moiety. This unique structure enhances its potential for various biological activities, although comprehensive studies on its mechanisms and effects are still limited. This article reviews the available literature on its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound’s structure is pivotal in determining its biological activity. The azetidine ring contributes to its reactivity and interaction with biological systems. The methyl groups at positions 2 and 6 of the benzophenone core further influence its chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C19H21NO |

| Molecular Weight | 295.38 g/mol |

| Solubility | Moderately soluble |

| Log P (octanol-water partition) | 3.55 |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. While specific data on its efficacy against various pathogens is sparse, its structural similarities to other benzophenones known for antimicrobial activity indicate potential in this area .

Interaction with Biological Targets

Research indicates that this compound may interact with specific enzymes or receptors, potentially influencing metabolic pathways. However, detailed mechanisms of action are yet to be elucidated . The compound's ability to modulate enzyme activity could lead to therapeutic applications, particularly in anti-inflammatory contexts.

Case Studies and Research Findings

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several research avenues are suggested:

- In vitro Studies : Conducting detailed in vitro studies to assess the antimicrobial efficacy against a broader range of pathogens.

- Mechanistic Studies : Investigating the exact mechanisms through which this compound interacts with biological targets.

- Safety and Toxicology Assessments : Evaluating the safety profile and potential toxicological effects associated with this compound.

Propriétés

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-5-3-6-15(2)18(14)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOVQFRSFDJVBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642806 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-67-7 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.